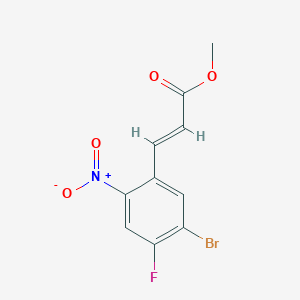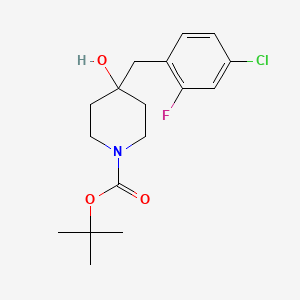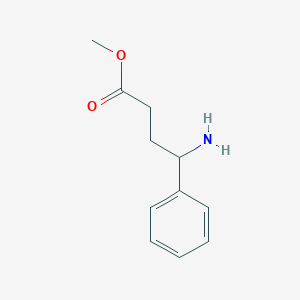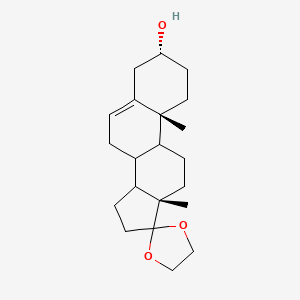![molecular formula C23H16O B15124128 11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
11-Phenyl-11H-benzo[b]fluoren-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Phenyl-11H-benzo[b]fluoren-11-ol is a complex organic compound with a unique structure that includes a phenyl group attached to a benzo[b]fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-11H-benzo[b]fluoren-11-ol typically involves multi-step organic reactions. One common method is the photosolvolysis of 11H-benzo[b]fluoren-11-ol in aqueous solution. This process involves the use of light to induce the solvolysis reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
11-Phenyl-11H-benzo[b]fluoren-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
11-Phenyl-11H-benzo[b]fluoren-11-ol has several scientific research applications:
Chemistry: It is used as a model compound to study photosolvolysis and photodehydroxylation reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 11-Phenyl-11H-benzo[b]fluoren-11-ol involves the formation of a 9-fluorenyl type carbocation intermediate during photodehydroxylation . This intermediate is highly reactive and can undergo further reactions with nucleophiles present in the system. The molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-benzo[b]fluoren-11-one: A closely related compound with a ketone group instead of a hydroxyl group.
10-hydroxy-11H-benzo[b]fluoren-11-one: Another similar compound with a hydroxyl group at a different position.
Uniqueness
11-Phenyl-11H-benzo[b]fluoren-11-ol is unique due to its specific structure, which includes a phenyl group attached to the benzo[b]fluorene core. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C23H16O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
11-phenylbenzo[b]fluoren-11-ol |
InChI |
InChI=1S/C23H16O/c24-23(18-10-2-1-3-11-18)21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15,24H |
Clé InChI |
XFQCLMVFJNOBDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)

![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)

![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)

![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)


![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
